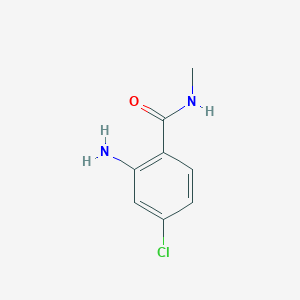

2-amino-4-chloro-N-methylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZFZJWURAYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551259 | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-66-8 | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104775-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Chloro N Methylbenzamide and Its Congeners

Strategic Approaches to Amide Bond Formation in Substituted Benzamides

The creation of the amide bond is a fundamental transformation in the synthesis of 2-amino-4-chloro-N-methylbenzamide. This can be accomplished through various methods, including condensation reactions, nucleophilic acyl substitution, and derivatization from heterocyclic precursors.

Condensation Reactions with Carboxylic Acids and Amines

A primary method for forming the amide linkage is the direct condensation of a carboxylic acid with an amine. This approach often requires the use of coupling agents to facilitate the reaction.

One specific route involves the reaction of 4-chloroanthranilic acid with methylamine (B109427) hydrochloride. rsc.org This reaction directly couples the carboxylic acid and amine functionalities to form the desired N-methylbenzamide structure.

To enhance the efficiency of the condensation reaction, a combination of coupling reagents is frequently employed. rsc.orgnih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid. peptide.com 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with EDCI to form a more reactive intermediate and minimize side reactions, including racemization in chiral molecules. peptide.comluxembourg-bio.com Triethylamine (Et3N), a tertiary amine, acts as a base to neutralize the hydrochloride salt of the amine and any acidic byproducts formed during the reaction. luxembourg-bio.com The combination of these reagents facilitates the smooth formation of the amide bond under mild conditions. nih.govresearchgate.net

| Reagent | Function |

| 4-Chloroanthranilic Acid | Carboxylic acid source |

| Methylamine Hydrochloride | Amine source |

| EDCI | Carbodiimide activating agent |

| HOBt | Coupling additive to form reactive ester and suppress side reactions |

| Et3N | Base to neutralize acid |

Nucleophilic Acyl Substitution Pathways for Benzamide (B126) Formation

An alternative and highly effective method for amide bond formation is through nucleophilic acyl substitution, typically involving the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. pearson.comncert.nic.in

This pathway involves the reaction of an appropriately substituted acyl chloride with an amine. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info This is followed by the elimination of a chloride ion to form the stable amide bond. chemguide.co.uk These reactions are often vigorous and are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. ncert.nic.inchemguide.co.uk Anhydrous conditions are preferred as acyl chlorides can react with water. docbrown.info

| Reactant Class | Role |

| Acyl Chloride | Electrophilic carbonyl compound |

| Amine | Nucleophile |

| Base (optional) | To neutralize HCl byproduct |

Derivatization from Isatoic Anhydride (B1165640) Precursors

A versatile and widely reported method for the synthesis of 2-aminobenzamides, including this compound, utilizes isatoic anhydride and its derivatives as starting materials. patsnap.comgoogle.com

The synthesis begins with the nucleophilic attack of methylamine on the isatoic anhydride. rsc.org This reaction opens the anhydride ring to form an intermediate, which upon loss of carbon dioxide, yields 2-amino-N-methylbenzamide. patsnap.com Subsequent chlorination of this intermediate at the para position can be achieved using a suitable chlorinating agent, such as sulfuryl chloride or trichloroisocyanuric acid, to yield this compound. patsnap.comgoogle.com This method offers high regioselectivity due to the directing effects of the existing amino and amide groups.

| Starting Material | Reagent(s) | Intermediate/Product |

| Isatoic Anhydride | 1. Methylamine2. Chlorinating Agent (e.g., SO₂Cl₂, TCCA) | 1. 2-Amino-N-methylbenzamide2. This compound |

One-Pot Synthetic Routes for Benzamide Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. niif.hubibliomed.org Various one-pot methodologies have been developed for the synthesis of benzamide derivatives. niif.hubibliomed.orgorientjchem.org

A notable one-pot approach involves the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide starting from isatoic anhydride. google.compatsnap.com In this method, isatoic anhydride is reacted with a methylamine solution, followed by chlorination using trichloroisocyanuric acid in the same pot. google.compatsnap.com This process is advantageous due to its simplicity, high yield, and reduced environmental impact. google.com Another example is the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid in a one-pot, three-step process, which boasts high yields and an environmentally friendly profile. sioc-journal.cn

Ionic liquids, such as [BMIM][OH], have also been employed as effective media for the one-pot synthesis of benzamide derivatives, leading to shorter reaction times and high yields. niif.hubibliomed.org Furthermore, the use of nanoporous heterogeneous acid catalysts like SBA-Pr-SO3H has been shown to efficiently facilitate the one-pot synthesis of quinazolinone and benzamide derivatives. orientjchem.org

These one-pot strategies exemplify the ongoing efforts to develop more streamlined and sustainable synthetic routes to valuable benzamide compounds.

Sequential Chlorination and Amidation Strategies

The synthesis of this compound can also be achieved through sequential chlorination and amidation reactions. rsc.orgrsc.org A common pathway starts with a suitable benzoic acid derivative, which is first chlorinated and then subjected to amidation.

One approach begins with 2-nitro-4-chlorobenzoic acid. This starting material is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methylamine to form 2-nitro-4-chloro-N-methylbenzamide. The final step involves the reduction of the nitro group to an amine, yielding the target compound.

Alternatively, a process can start with 2-aminobenzamide (B116534), which undergoes chlorination. The regioselectivity of the chlorination is a critical factor, and reaction conditions are optimized to favor the desired 4-chloro isomer. Following chlorination, amidation with a suitable methylating agent can be performed.

A patent describes a method starting with 2-amino-N-methylbenzamide, which is then chlorinated using N-chlorosuccinimide (NCS) to produce 2-amino-3,5-dichloro-N-methylbenzamide. google.com While this illustrates a sequential approach, it also highlights the challenge of controlling the position and number of chlorine atoms added to the benzene (B151609) ring.

The choice of chlorinating agent and reaction conditions plays a crucial role in the success of these sequential strategies. For instance, the use of trichloroisocyanuric acid under controlled temperature conditions has been reported for the chlorination step. google.com The kinetics and mechanisms of amide chlorination are complex, with hypochlorite (B82951) often being the dominant reacting species. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance sustainability. essentialchemicalindustry.orgresearchgate.net These principles are increasingly being applied to the synthesis of this compound and other benzamide derivatives.

Solvent Selection and Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. mdpi.comacs.org The ideal solvent should be non-toxic, renewable, and have a low environmental impact. acs.org In the synthesis of benzamides, there is a growing emphasis on using greener solvents or minimizing their use altogether. mdpi.com

Research has shown that the choice of solvent can significantly influence reaction outcomes. For example, in the amidation of aroyl chlorides, the polarity of the solvent can control the reaction pathway, leading to either amides or imides. rsc.orgrsc.org Polar aprotic solvents like dimethylformamide (DMF) can enhance amidation rates but present challenges in product isolation and have associated health and environmental concerns. Consequently, alternative solvents like tetrahydrofuran (B95107) (THF) are being explored.

Aqueous media are also being utilized for certain steps, such as in the synthesis of sulfonamides from chlorosulfonylbenzoic acid. nih.gov Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario. researchgate.net The development of solvent selection guides and tools helps chemists make more informed and environmentally conscious decisions. acs.org

Catalytic Approaches for Enhanced Efficiency (e.g., Palladium-on-Carbon (Pd/C) Catalytic Hydrogenation)

Catalysis is a cornerstone of green chemistry, as catalysts can significantly improve reaction efficiency, reduce energy consumption, and enable the use of more benign reaction conditions. essentialchemicalindustry.org In the synthesis of this compound, catalytic methods are employed to enhance efficiency and selectivity. nih.gov

A key catalytic step in one of the synthetic routes is the reduction of a nitro group to an amine. Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation via catalytic hydrogenation. masterorganicchemistry.comyoutube.com This method is generally clean and efficient, with the catalyst being easily recoverable and reusable. google.com The activity and selectivity of Pd/C catalysts can be controlled by factors such as particle size and the nature of the carbon support. researchgate.net

Beyond hydrogenation, other catalytic approaches are being explored. For instance, the use of manganese catalysts for the methoxymethylation of primary amides showcases the development of novel catalytic systems for benzamide functionalization. rsc.org The goal is to replace stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy. essentialchemicalindustry.org

Atom Economy and Waste Reduction Considerations in Industrial Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.comum-palembang.ac.id High atom economy is a key objective in the industrial production of chemicals like this compound to minimize waste and enhance sustainability. numberanalytics.com

Synthetic routes with high atom economy are inherently more efficient and generate less waste. medcraveonline.com For example, addition reactions generally have a higher atom economy than substitution or elimination reactions, which produce byproducts. medcraveonline.com In the context of benzamide synthesis, one-pot reactions and catalytic processes often lead to improved atom economy. essentialchemicalindustry.orgrsc.org

Waste reduction in industrial processes also involves minimizing the use of auxiliary substances like solvents and separation agents, and designing processes that are energy-efficient. essentialchemicalindustry.org The choice of reagents can also significantly impact waste generation. For instance, using a catalytic amount of a substance is preferable to using a stoichiometric amount of a reagent that is consumed in the reaction. essentialchemicalindustry.org The pharmaceutical and fine chemical industries have made significant strides in improving atom economy by adopting more efficient synthetic routes and catalytic methods. numberanalytics.com

Scalability and Industrial Relevance of Synthetic Routes for Benzamide Intermediates

The scalability of a synthetic route is a critical factor for its industrial application. d-nb.infoacs.org A process that is successful on a laboratory scale may not be feasible or economical for large-scale production. Therefore, the development of robust and scalable syntheses for benzamide intermediates is of high importance.

The ability to perform reactions on a multigram or even kilogram scale is a key indicator of a route's industrial viability. d-nb.info Challenges in scaling up can include managing heat transfer in large reactors, handling hazardous reagents safely, and ensuring consistent product quality. d-nb.info The development of continuous flow processes is one strategy to address some of these scalability challenges.

Optimization of Reaction Parameters for Yield and Purity

The synthesis of this compound is typically achieved through a two-step process that begins with the chlorination of 2-amino-N-methylbenzamide. The optimization of this synthesis focuses on carefully controlling reaction parameters to maximize both the yield and the purity of the final product. Key variables that are manipulated include the choice of solvent, the type and amount of catalyst, reaction temperature, and the stoichiometry of the reagents.

The selection of a solvent is critical as it influences reaction kinetics and the ease of product isolation. While polar aprotic solvents like dimethylformamide (DMF) can increase the rate of amidation, they may complicate the separation of the final product. Recent research has shown that using tetrahydrofuran (THF) in conjunction with 10 mol% of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the formation of the amide bond while ensuring high regioselectivity of over 90%.

For the chlorination step, achieving the correct regioselectivity (para-substitution) is paramount. The use of a catalyst can significantly enhance this. For instance, employing iron(III) chloride (FeCl₃) at a concentration of 5 mol% in acetonitrile (B52724) results in a 94% para-selectivity, a notable improvement from the 78% selectivity observed in the absence of a catalyst. Temperature control is also vital; chlorination is typically conducted at controlled temperatures between 40–60°C using agents like sulfuryl chloride (SO₂Cl₂). Optimizing the stoichiometry, generally using a 1.2 to 1.5 molar equivalent of the chlorinating source, is another key aspect of maximizing conversion while minimizing side-product formation. Subsequent purification, often through recrystallization from an ethanol/water mixture, is the final step to ensure high purity.

Continuous Flow Processes in Benzamide Production

The shift from traditional batch production to continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients and fine chemicals, including benzamides. rsc.org Continuous flow systems offer superior control over reaction conditions, enhanced heat and mass transfer, and improved safety and stability, making them highly efficient for chemical synthesis. rsc.orgazolifesciences.com This technology utilizes microreactors, pumps, and mixers to flow reagents through a system where the chemical reaction occurs, enabling large-scale manufacturing at a potentially lower cost with reduced waste. azolifesciences.com

The process is segmented as follows:

Continuous Amidation: The initial stage is performed in a packed-bed reactor with a short residence time of just eight minutes.

Chlorination: The subsequent chlorination is carried out in a falling-film reactor. This step uses sulfuryl chloride (SO₂Cl₂) at a controlled temperature of 5°C, achieving a 95% conversion rate.

Purification: The final stage involves an in-line liquid-liquid extraction using ethyl acetate (B1210297) and a 5% sodium bicarbonate (NaHCO₃) solution to purify the product stream.

The integration of these steps into a continuous process not only enhances yield and purity but also significantly improves process safety and scalability. acs.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Amino 4 Chloro N Methylbenzamide

Investigations into Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 2-amino-4-chloro-N-methylbenzamide is influenced by the combined electronic effects of the amino, chloro, and N-methylamido substituents.

Aromatic Ring Substitution Dynamics

The 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions. The 4-chloro group, while deactivating due to its inductive effect, also directs ortho and para. The N-methylamido group is a deactivating meta-director. The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Given the positions of the existing substituents, the primary sites for electrophilic attack are the C3 and C5 positions. The strong activating effect of the amino group at C2 would likely direct incoming electrophiles preferentially to the C5 position (para to the amino group).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |

| Br₂ / FeBr₃ | 2-Amino-5-bromo-4-chloro-N-methylbenzamide | 2-Amino-3-bromo-4-chloro-N-methylbenzamide |

| HNO₃ / H₂SO₄ | 2-Amino-4-chloro-5-nitro-N-methylbenzamide | 2-Amino-4-chloro-3-nitro-N-methylbenzamide |

| SO₃ / H₂SO₄ | 2-Amino-4-chloro-N-methyl-5-sulfobenzamide | 2-Amino-4-chloro-N-methyl-3-sulfobenzamide |

Nucleophilic aromatic substitution (SNAr) on the aryl chloride is also a potential reaction pathway, particularly with strong nucleophiles. The presence of the electron-donating amino group generally disfavors SNAr reactions. However, under forcing conditions or with specific catalytic systems, displacement of the chloride may be achieved.

Reactivity at the Amide Nitrogen and Carbonyl Center

The amide functionality itself presents reactive sites. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, although its nucleophilicity is diminished by resonance with the adjacent carbonyl group. Reactions such as N-alkylation or N-acylation are possible under appropriate conditions.

The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. For instance, hydrolysis of the amide bond to yield 2-amino-4-chlorobenzoic acid and methylamine (B109427) can be achieved under acidic or basic conditions.

Oxidation and Reduction Chemistry of the Benzamide (B126) Core

The functional groups of this compound are susceptible to oxidation and reduction. The primary amino group can be oxidized by various reagents. For example, oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the corresponding nitro compound. britannica.comlibretexts.orglibretexts.orgyoutube.com

Table 2: Potential Oxidation and Reduction Products of this compound

| Reagent | Reaction Type | Potential Product(s) |

| m-CPBA | Oxidation | 4-Chloro-N-methyl-2-nitrobenzamide |

| KMnO₄ | Oxidation | 4-Chloro-N-methyl-2-nitrobenzoic acid (with amide hydrolysis) |

| LiAlH₄ | Reduction | (2-Amino-4-chlorophenyl)(methyl)methanamine |

| H₂ / Pd/C | Reduction | 2-Amino-N-methylbenzamide (dehalogenation) |

Reduction of the amide carbonyl group can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would yield the corresponding amine, (2-amino-4-chlorophenyl)(methyl)methanamine. chem-station.compharmaguideline.comyoutube.comyoutube.com Catalytic hydrogenation, for instance with hydrogen gas over a palladium catalyst, may lead to reductive dehalogenation, replacing the chlorine atom with hydrogen to give 2-amino-N-methylbenzamide.

Derivatization and Functionalization Strategies for Novel Analogs

Modern synthetic methodologies offer precise and efficient ways to derivatize this compound, enabling the creation of novel analogs with potentially interesting properties.

Directed Ortho Metalation Studies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org The amide group is a known directing group for this reaction. In the case of this compound, the N-methylamido group can direct lithiation to the ortho C3 position. The amino group can also act as a directing group, potentially leading to a mixture of products or complex reaction outcomes. However, by careful choice of the organolithium reagent and reaction conditions, selective functionalization at the C3 position is plausible. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Table 3: Potential Products from Directed Ortho Metalation of this compound

| Organolithium Reagent | Electrophile | Potential Product |

| n-BuLi / TMEDA | D₂O | 2-Amino-4-chloro-3-deuterio-N-methylbenzamide |

| s-BuLi / TMEDA | (CH₃)₃SiCl | 2-Amino-4-chloro-N-methyl-3-(trimethylsilyl)benzamide |

| t-BuLi | I₂ | 2-Amino-4-chloro-3-iodo-N-methylbenzamide |

Cross-Coupling Reactions for Aryl Modifications

The chlorine atom at the C4 position serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to 4-aryl or 4-vinyl derivatives.

Buchwald-Hartwig Amination: This reaction enables the coupling of the aryl chloride with various primary or secondary amines to form new carbon-nitrogen bonds, yielding 4-amino substituted analogs. chem-station.comwikipedia.orgrsc.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides access to 4-alkynyl derivatives. baranlab.orgwikipedia.orguwindsor.ca

Table 4: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-N-methyl-[1,1'-biphenyl]-4-carboxamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 2-Amino-N-methyl-4-morpholinobenzamide |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Amino-N-methyl-4-(phenylethynyl)benzamide |

: N-Alkylation and N-Acylation Reactions for Amide Nitrogen Functionalization

The functionalization of the amide nitrogen in this compound through N-alkylation and N-acylation reactions represents a key strategy for the synthesis of novel derivatives with potentially altered biological activities and physicochemical properties. These reactions target the nitrogen atom of the N-methylbenzamide moiety, introducing alkyl or acyl groups to create tertiary amides. The reactivity of this nitrogen is influenced by the electronic effects of the substituents on the aromatic ring and the steric hindrance around the reaction center.

N-Alkylation Reactions

N-alkylation of the amide nitrogen in this compound typically involves the reaction with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is crucial for deprotonating the amide nitrogen, thereby increasing its nucleophilicity and facilitating the subsequent nucleophilic substitution reaction with the alkyl halide.

The general mechanism for the N-alkylation of an amide with an alkyl halide in the presence of a strong base proceeds through the formation of an amidate anion. The base abstracts the proton from the amide nitrogen, creating a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to form the N-alkylated product. The choice of base and solvent is critical to the success of the reaction, with strong, non-nucleophilic bases and polar aprotic solvents generally being preferred to minimize side reactions.

While specific studies on the N-alkylation of this compound are not extensively detailed in publicly available literature, the principles of N-alkylation of related benzamides can be applied. For instance, the use of sodium hydride (NaH) as a base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common method for the N-alkylation of secondary amides.

Hypothetical N-Alkylation Reaction Data:

The following interactive table outlines hypothetical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkyl halides, based on general knowledge of amide alkylation.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Hypothetical Yield (%) |

| Methyl iodide | NaH | DMF | 25 | 4 | 2-amino-4-chloro-N,N-dimethylbenzamide | 85 |

| Ethyl bromide | K2CO3 | Acetonitrile (B52724) | 80 | 12 | 2-amino-4-chloro-N-ethyl-N-methylbenzamide | 70 |

| Benzyl (B1604629) chloride | t-BuOK | THF | 60 | 8 | N-benzyl-2-amino-4-chloro-N-methylbenzamide | 78 |

N-Acylation Reactions

N-acylation of the amide nitrogen in this compound introduces an acyl group, leading to the formation of an N-acylbenzamide, which is a type of imide. This transformation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base or a catalyst.

The mechanism of N-acylation typically involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent. For reactions with acid chlorides, a base is often used to neutralize the HCl byproduct. In the case of acid anhydrides, the reaction can sometimes be performed without a base, although a catalyst might be employed to enhance the reaction rate. The reactivity in N-acylation is also governed by the nucleophilicity of the amide nitrogen and the electrophilicity of the acylating agent.

Detailed research findings on the N-acylation of the amide nitrogen of this compound are scarce in the accessible literature. However, general protocols for the N-acylation of secondary amides provide a framework for how such reactions would likely be conducted.

Hypothetical N-Acylation Reaction Data:

This interactive table presents hypothetical reaction parameters for the N-acylation of this compound with different acylating agents.

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Hypothetical Yield (%) |

| Acetyl chloride | Pyridine | Dichloromethane | 0-25 | 3 | N-(2-amino-4-chlorobenzoyl)-N-methylacetamide | 80 |

| Benzoyl chloride | Triethylamine | THF | 25 | 5 | N-(2-amino-4-chlorobenzoyl)-N-methylbenzamide | 75 |

| Acetic anhydride (B1165640) | DMAP (cat.) | Dichloromethane | 40 | 10 | N-(2-amino-4-chlorobenzoyl)-N-methylacetamide | 65 |

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Chloro N Methylbenzamide

Density Functional Theory (DFT) Studies for Molecular Conformations and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 2-amino-4-chloro-N-methylbenzamide, DFT studies are instrumental in understanding its fundamental chemical characteristics. Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) or LANL2DZ basis sets, to achieve a balance between accuracy and computational cost. analis.com.my

Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, this process determines the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for Benzamide (B126) Analogs

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle | Angle between the benzene (B151609) ring and the amide substituent | ~68° |

| C-N Bond Length | Amide C-N bond | ~1.37 Å |

| C=O Bond Length | Carbonyl C=O bond | ~1.23 Å |

Note: Data is representative of closely related structures like 2-amino-6-chloro-N-methylbenzamide to illustrate typical computational outputs. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. analis.com.my For this compound, the distribution of these orbitals would show the HOMO density likely concentrated on the electron-rich amino group and the aromatic ring, while the LUMO density would be distributed over the benzamide moiety. This analysis helps predict how the molecule will interact with other chemical species. analis.com.my Studies on analogous compounds have shown that these calculations are vital for assessing the potential for electron transfer. analis.com.my

Table 2: Frontier Orbital Energy Parameters from DFT Studies on a Related Compound (2-amino-4-chlorobenzonitrile)

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.58 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.87 |

Note: These values are for the structurally related compound 2-amino-4-chlorobenzonitrile, calculated at the B3LYP/6-311++G (d, p) level, and serve as an illustrative example. analis.com.my

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP map would typically show:

Negative Regions (Red/Yellow): Areas of high electron density, indicating sites prone to electrophilic attack. These are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. analis.com.my

Positive Regions (Blue): Areas of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the N-methyl group. analis.com.my This visual representation provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

While DFT studies are excellent for analyzing single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (like a solvent or a biological environment) over time. MD simulations model the movements and interactions of atoms and molecules, offering a dynamic picture of conformational changes and intermolecular forces.

For this compound, MD simulations could be used to:

Explore its conformational landscape in solution, identifying the most populated conformers and the energy barriers between them.

Study how it interacts with solvent molecules, such as water, through hydrogen bonding and other non-covalent interactions.

Simulate its binding within a biological target, such as an enzyme's active site. Such simulations can assess the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. researchgate.net

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic features of a molecule. By computing properties like vibrational frequencies or electronic transition energies, these methods can help assign peaks in experimental spectra (e.g., IR, Raman, UV-Vis) to specific molecular motions or electronic excitations. scispace.com

For this compound, methods like Time-Dependent DFT (TD-DFT) could be employed to simulate its UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax) and linking them to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and amide group. analis.com.myresearchgate.net Similarly, DFT calculations of vibrational frequencies can aid in the assignment of bands in its infrared and Raman spectra to specific functional group vibrations, such as N-H stretching, C=O stretching, and C-Cl stretching. analis.com.myscispace.com

Mechanistic Insights through Transition State Calculations for Chemical Reactions

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediate steps and the high-energy transition states that connect them. Computational chemistry offers powerful tools to map out these reaction pathways.

For this compound, transition state calculations could be applied to investigate various potential reactions. For example, if the compound were to undergo acylation at the amino group, these calculations could:

Identify the geometric structure of the transition state for the reaction.

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

By comparing the activation energies for different possible reaction pathways, chemists can predict the most likely mechanism and product outcome. This predictive power is invaluable for designing new synthetic routes and understanding the compound's chemical stability and reactivity.

Advanced Structural Characterization and Solid State Analysis of 2 Amino 4 Chloro N Methylbenzamide

X-ray Crystallography for Crystalline Architecture Elucidation

While a specific single-crystal X-ray diffraction study for 2-amino-4-chloro-N-methylbenzamide is not publicly available, analysis of closely related substituted benzamides provides a robust framework for understanding its likely crystalline architecture. The principles of dihedral angles, intermolecular interactions, and supramolecular assembly observed in analogous structures offer valuable predictive insights.

Analysis of Dihedral Angles and Torsional Barriers

The conformation of this compound in the solid state is largely determined by the rotational barriers around its key single bonds. The dihedral angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter. In substituted benzamides, this angle is influenced by the steric and electronic effects of the substituents. For instance, studies on various benzamide (B126) derivatives show that the amide group is often twisted out of the plane of the aromatic ring to minimize steric hindrance.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The presence of both hydrogen bond donors (the amino group and the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) in this compound strongly suggests the formation of extensive hydrogen bonding networks in its crystal lattice. These interactions are primary determinants of the crystal packing.

Supramolecular Assembly Patterns and Packing Efficiency

The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces will govern the supramolecular assembly of this compound. The substitution pattern on the benzene ring will influence the potential for π-π stacking, with face-to-face or offset arrangements being possible.

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their relative positions on the benzene ring. The amino group protons would likely appear as a broad singlet, and the N-H proton of the amide would also be a singlet or a doublet depending on the solvent and concentration, which can be confirmed by D₂O exchange. The N-methyl protons would give rise to a characteristic singlet or doublet further upfield.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal (typically 165-175 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with the carbon attached to the chlorine atom and the amino group showing characteristic shifts. The N-methyl carbon would be observed in the upfield region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation, which can provide further structural confirmation.

With a molecular formula of C₈H₉ClN₂O, the compound has a monoisotopic mass of approximately 184.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184, accompanied by an M+2 peak at m/z 186 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for benzamides. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the N-methylamino radical (•NHCH₃) or the methyl radical (•CH₃) from the amide group. Cleavage of the amide bond is also a common fragmentation pathway.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.04762 | 137.1 |

| [M+Na]⁺ | 207.02956 | 146.0 |

| [M-H]⁻ | 183.03306 | 140.8 |

| [M+NH₄]⁺ | 202.07416 | 157.4 |

| [M+K]⁺ | 223.00350 | 142.2 |

| [M+H-H₂O]⁺ | 167.03760 | 132.3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The analysis of the IR and Raman spectra of this compound allows for the unequivocal identification of its key functional groups: the primary amino group (-NH₂), the secondary amide group (-CONH-), the chloro-substituted aromatic ring, and the N-methyl group (-CH₃).

Detailed Vibrational Assignments

While a complete experimental spectral analysis for this compound is not extensively reported in the literature, a detailed assignment of the vibrational modes can be reliably predicted by comparing its structure with related substituted benzamides and aromatic compounds. journals.co.zaias.ac.innih.gov

Amino Group Vibrations: The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the high-frequency region of the IR spectrum. The asymmetric stretching mode is expected to appear at a higher wavenumber than the symmetric stretching mode. Additionally, scissoring, wagging, and twisting bending vibrations are characteristic of the -NH₂ group.

Amide Group Vibrations: The secondary amide group (-CONH-) gives rise to several characteristic bands, often referred to as amide I, II, and III bands.

Amide I: This band, appearing in the 1680-1630 cm⁻¹ region, is primarily due to the C=O stretching vibration and is one of the most intense bands in the IR spectrum of amides.

Amide II: This band results from a combination of N-H in-plane bending and C-N stretching vibrations and is typically observed between 1570 and 1515 cm⁻¹.

Amide III: This is a more complex band arising from a mixture of C-N stretching and N-H bending and is found in the 1300-1200 cm⁻¹ range.

Aromatic Ring and Substituent Vibrations: The presence of the substituted benzene ring is confirmed by several characteristic vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C Stretching: The skeletal C=C stretching vibrations of the aromatic ring usually appear as a set of bands in the 1600-1400 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected in the 800-550 cm⁻¹ region, though its exact position can be influenced by the substitution pattern on the ring. icm.edu.pl

N-Methyl Group Vibrations: The N-methyl group will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the C-H bonds in the methyl group are expected in the 2975-2850 cm⁻¹ range.

The following tables summarize the expected vibrational frequencies for the key functional groups of this compound based on data from analogous compounds.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3450 | Medium | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3350 | Medium | Symmetric N-H Stretch | Amino (-NH₂) |

| ~3300 | Medium | N-H Stretch | Amide (-CONH-) |

| ~3050 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2950 | Weak | Asymmetric C-H Stretch | Methyl (-CH₃) |

| ~2870 | Weak | Symmetric C-H Stretch | Methyl (-CH₃) |

| ~1640 | Strong | C=O Stretch (Amide I) | Amide (-CONH-) |

| ~1600 | Medium | N-H Scissoring | Amino (-NH₂) |

| ~1580, ~1500, ~1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| ~1540 | Medium | N-H Bend (Amide II) | Amide (-CONH-) |

| ~1430 | Medium | C-H Bending | Methyl (-CH₃) |

| ~1250 | Medium | C-N Stretch (Amide III) | Amide (-CONH-) |

| ~780 | Strong | C-Cl Stretch | Chloro (-Cl) |

Table 2: Predicted Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3050 | Strong | Aromatic C-H Stretch | Aromatic Ring |

| ~1610 | Strong | C=C Ring Stretching | Aromatic Ring |

| ~1350 | Medium | C-N Stretch | Amide (-CONH-) |

| ~1280 | Medium | In-plane C-H Bending | Aromatic Ring |

| ~1000 | Strong | Ring Breathing Mode | Aromatic Ring |

| ~780 | Medium | C-Cl Stretch | Chloro (-Cl) |

It is important to note that the precise positions and intensities of the absorption bands can be influenced by factors such as the physical state of the sample (solid or solution), intermolecular interactions like hydrogen bonding, and the specific instrumentation used for analysis. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to complement experimental data and provide a more detailed understanding of the vibrational spectrum. ias.ac.innih.gov

Applications of 2 Amino 4 Chloro N Methylbenzamide in Contemporary Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can provide ligands for a variety of biological targets. The versatility of the benzamide (B126) scaffold allows for the synthesis of extensive libraries of compounds with a wide range of pharmacological activities. These derivatives have been successfully developed into drugs for treating various conditions, including cancer and microbial infections.

The rational design of new bioactive molecules is a fundamental yet challenging aspect of drug discovery. nih.gov The structure of 2-amino-4-chloro-N-methylbenzamide offers multiple points for chemical modification, making it an excellent starting point for the rational design of new therapeutic agents. unimi.it For instance, the amino group can be acylated or alkylated to introduce different substituents, thereby altering the molecule's steric and electronic properties. This strategic modification allows for the fine-tuning of the compound's interaction with specific biological targets.

An example of rational design involves the development of histone deacetylase (HDAC) inhibitors. By introducing a nitrogen mustard group into a benzamide-containing structure, researchers have developed potent and selective HDAC inhibitors. One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. These studies involve systematically modifying a lead compound's structure and evaluating the impact of these changes on its biological activity. For benzamide derivatives, SAR studies have provided valuable insights into the structural requirements for their therapeutic effects.

In the context of developing potential gastroprokinetic agents, a study on 4-amino-5-chloro-2-ethoxybenzamides with various heterocyclic substituents highlighted the importance of the benzamide core in modulating biological activity. amanote.com Similarly, in the development of antiplasmodial agents, SAR studies on 2-phenoxybenzamides revealed that substituents on the phenoxy ring and the nature of the N-substituent significantly influence their activity against Plasmodium falciparum. mdpi.com

Table 1: Illustrative SAR Data for Benzamide Derivatives

| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50 in µM) |

| 1 | 4-Fluorophenoxy | N-(2-(4-Boc-piperazin-1-yl)phenyl) | 0.4134 |

| 6 | Phenoxy | N-(2-(4-Boc-piperazin-1-yl)phenyl) | 1.146 |

| 8 | 4-Acetamidophenoxy | N-(2-(4-Boc-piperazin-1-yl)phenyl) | 1.012 |

This table is generated based on data for illustrative purposes and may not directly represent derivatives of this compound.

Understanding how a drug molecule interacts with its biological target at the molecular level is fundamental to drug design. The this compound scaffold can be used to design chemical probes to identify and characterize molecular targets. The amino and amide groups can act as hydrogen bond donors and acceptors, while the chloro-substituted benzene (B151609) ring can participate in hydrophobic and halogen bonding interactions within a protein's binding pocket.

Computational modeling and experimental techniques are employed to elucidate these interactions. For example, in the design of kinase inhibitors, the benzamide moiety can serve as a linker that connects fragments binding to different pockets of the enzyme, such as the adenine (B156593) pocket and the DFG-out pocket. nih.gov

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its reactive functional groups—the amino group, the chloro group, and the N-methylamide—make it a versatile building block for a variety of chemical transformations, including N-acylation, N-alkylation, and cross-coupling reactions.

This compound is an important intermediate in the synthesis of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). google.com The synthesis of these complex molecules often involves multiple steps where this compound or its derivatives are key starting materials. google.com

Contributions to Materials Science and Catalysis Research

While the primary application of this compound is in medicinal chemistry, its structural features also make it a candidate for research in materials science.

Organic materials are increasingly being used in electronic and optoelectronic devices. The properties of these materials can be tuned by modifying their molecular structure. The aromatic and functionalized nature of this compound suggests its potential as a precursor for the synthesis of novel organic materials. While direct applications in this area are not extensively documented in the provided search results, the broader class of aromatic amides is known to be used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. semanticscholar.org Further research could explore the derivatization of this compound to create compounds with desirable electronic and photophysical properties.

Ligands in Metal-Organic Frameworks (MOFs) or Coordination Polymers

While specific research detailing the use of this compound as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers is not extensively documented in publicly available literature, its structural motifs suggest potential applicability. Amino-functionalized organic ligands are frequently employed in the construction of MOFs to impart specific properties such as enhanced gas sorption selectivity or catalytic activity. rsc.orgfrontiersin.orgnih.gov The presence of the amino group and the amide functionality in this compound offers potential coordination sites for metal ions. Biomolecules, including amino acids and nucleobases, are increasingly used as building blocks for MOFs, highlighting the utility of amine and amide groups in creating stable, functional frameworks. uab.cat The design of MOFs often involves reacting amino-functionalized carboxylate ligands with d10 metal ions like Zn(II) or Cd(II) to generate novel frameworks with diverse topologies and properties, such as fluorescence. frontiersin.orgnih.gov The fundamental components of this compound align with the characteristics of ligands used in this field, suggesting its potential as a candidate for future exploration in the rational design of new functional materials. rsc.org

Catalytic Precursors for Organic Transformations

The application of this compound as a direct catalytic precursor is not widely reported. However, benzamide derivatives, in general, are recognized for their versatility in organic synthesis. N-methylbenzamide and related structures can serve as reagents, intermediates, or catalysts in various synthetic processes, including condensation and acylation reactions. chemicalbook.com The value of these compounds often lies in their ability to facilitate the synthesis of more complex organic molecules, sometimes leading to higher yields and more efficient processes. chemicalbook.com The specific structure of this compound, with its reactive amino group, could be chemically modified to create more elaborate ligands. These modified ligands could then be coordinated with transition metals to form catalysts for a range of organic transformations. This potential, however, remains an area for further research, as current literature does not detail specific examples of this application.

Intermediate in the Synthesis of Complex Organic Molecules and Agrochemicals

The most significant and well-documented application of aminobenzamide derivatives is their role as crucial intermediates in the synthesis of complex organic molecules, particularly in the agrochemical industry. nih.gov Substituted anthranilamides are foundational skeletons for a class of modern insecticides.

Synthesis of Insecticides (e.g., chlorantraniliprole, cyantraniliprole derivatives)

Derivatives of 2-aminobenzamide (B116534) are central to the synthesis of the anthranilic diamide (B1670390) class of insecticides, which includes the commercially significant compounds chlorantraniliprole and cyantraniliprole. nih.govresearchgate.net It is crucial to note that the key intermediate widely cited for the industrial synthesis of these specific insecticides is a structural isomer of the subject compound, namely 2-amino-5-chloro-N,3-dimethylbenzamide . nih.govpatsnap.comgoogle.comgoogle.com

The synthesis of chlorantraniliprole involves the formal condensation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with this key aminobenzamide intermediate. nih.govpatsnap.com Various patented methods detail this process, often achieving high yields. For instance, an amidation reaction between the pyrazole (B372694) carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide can be facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) to produce chlorantraniliprole. patsnap.com Another approach involves creating a more reactive intermediate, such as an N-hydroxysuccinimide active ester of the pyrazole acid, which then readily undergoes an acylation reaction with the aminobenzamide. google.com

While this compound is not the direct precursor to commercial chlorantraniliprole, its structural similarity makes it a subject of interest for creating novel derivatives and analogues with potential insecticidal activity. asianpubs.org Research into new pesticides often involves modifying the core structure of existing successful molecules. nih.govresearchgate.net For example, new chlorantraniliprole derivatives have been synthesized and tested for activity against pests like the oriental armyworm, demonstrating that modifications to the aminobenzamide portion of the molecule can still yield biologically active compounds. asianpubs.org

Table 1: Synthesis of Chlorantraniliprole using a key intermediate This table details the synthesis of Chlorantraniliprole using its documented precursor, 2-amino-5-chloro-N,3-dimethylbenzamide, which is a structural isomer of the main article's subject.

| Reactant 1 | Reactant 2 | Coupling Agent / Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | N-methyl-3-methyl-2-amino-5-chloro-benzamide | EDCI | Chlorantraniliprole | 91.5% | patsnap.com |

| N-hydroxysuccinimide active ester of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-formic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Direct acylation | Chlorantraniliprole | High | google.com |

| 1-(3-chloropyridine-2-yl)-3-chloro-1H-pyrazoles-5-carboxylic acid, ethyl ester | 3-methyl-2-amino-5-chloro-benzoyl methylamine (B109427) | Thermal condensation in dimethylbenzene | Chlorantraniliprole | Not specified | google.com |

Formation of Polycyclic Heterocyclic Systems

The structural framework of this compound, an anthranilamide derivative, makes it a suitable precursor for the synthesis of various polycyclic heterocyclic systems. The presence of the ortho-amino group relative to the amide side chain allows for cyclization reactions to form fused ring systems.

For instance, related 2-amino benzothiazole (B30560) and 2-chloro-N-arylacetamide compounds are used to construct five and six-membered heterocyclic rings like imidazoles, triazines, and β-lactams. researchgate.net A common synthetic strategy involves an initial reaction of the amine with a reagent like chloroacetyl chloride, followed by cyclization with compounds such as thiourea, semicarbazide, or thiosemicarbazide (B42300) to form the heterocyclic core. researchgate.net Subsequent reactions, such as condensation with aldehydes or ketones, can be used to further elaborate the molecular structure. Although specific examples starting from this compound are not detailed in the available literature, its functional groups are amenable to these established synthetic pathways for creating complex heterocyclic molecules.

Future Directions and Emerging Research Avenues for 2 Amino 4 Chloro N Methylbenzamide

Development of Novel and Highly Efficient Synthetic Methodologies

The future of synthesizing 2-amino-4-chloro-N-methylbenzamide and its derivatives is geared towards the development of more efficient, atom-economical, and versatile methods. Traditional multi-step syntheses, often beginning with the chlorination of benzoic acids followed by amidation, are being superseded by more advanced strategies. nih.gov

Key areas for future development include:

One-Pot and Multicomponent Reactions (MCRs): Research is anticipated to focus on consolidating multiple synthetic steps into single, seamless operations. MCRs, which enable the construction of complex molecules from three or more starting materials in a single step, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. mdpi.com The development of a palladium-catalyzed three-component coupling of a suitable 2-aminobenzamide (B116534) precursor with appropriate coupling partners could provide rapid access to a library of derivatives. mdpi.com

Advanced Catalysis: The use of novel catalysts is a promising frontier. This includes exploring transition-metal catalysis for direct C-H functionalization of the benzamide (B126) core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. Additionally, methods like the single-step oxidation of substituted benzyl (B1604629) alcohols using catalysts such as cesium carbonate present an alternative, efficient pathway. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.com Developing microwave-assisted protocols for the synthesis of this compound could drastically reduce reaction times from hours to minutes, offering a greener and more efficient alternative to conventional heating. mdpi.comnih.gov

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research will likely leverage a combination of experimental and computational techniques to probe these mechanisms in unprecedented detail.

Emerging research avenues include:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for elucidating reaction pathways, identifying transition states, and predicting reactivity. researchgate.netnih.gov Such studies can provide detailed insights into the energetics of bond cleavage and formation, particularly the challenging activation of the amide C-N bond. kubikat.orgresearchgate.net For instance, computational models can explain the role of catalysts, such as nickel, in facilitating amide C-N bond cleavage through oxidative addition mechanisms. nih.govresearchgate.net

Amide Bond Activation Studies: The inherent stability of the amide bond presents a significant challenge in synthetic chemistry. thieme-connect.com Future investigations will focus on the mechanisms of activating the C-N bond of this compound. This involves studying how factors like steric twisting or electronic activation by N-functionalization can decrease the resonance stability of the amide bond, making it more susceptible to cleavage and subsequent functionalization. thieme-connect.com

Kinetic and Spectroscopic Analysis: In-depth kinetic studies, coupled with advanced spectroscopic techniques, can help map out reaction profiles and identify rate-determining steps. These experimental approaches can validate computational models and provide a comprehensive picture of complex transformations, such as metal-catalyzed cross-coupling reactions involving the benzamide scaffold.

Chemoinformatic and Machine Learning Approaches for Derivative Discovery and Optimization

The integration of computational tools, specifically chemoinformatics and machine learning (ML), is set to revolutionize the discovery and optimization of this compound derivatives. These in silico methods can dramatically accelerate the design-build-test-learn cycle in drug discovery and materials science. nih.govnih.govresearchgate.net

Key future directions are:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.com By developing robust 3D-QSAR models for a series of this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds and identify key structural features essential for potency. researchgate.netbohrium.com These models can guide the rational design of derivatives with enhanced efficacy.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A generated pharmacophore model for a specific target can be used to screen virtual libraries of this compound derivatives, prioritizing those with the highest likelihood of being active. bohrium.com

Machine Learning and Big Data: As large datasets of chemical structures and their properties become available, ML algorithms can be trained to predict a wide range of characteristics, from biological activity to physicochemical properties. nih.govh1.co This allows for the high-throughput virtual screening of vast chemical spaces to identify promising new derivatives for synthesis and testing.

| QSAR Model Type | Key Descriptors/Features | Predicted Activity | Statistical Metric (Example) | Reference |

| 3D-QSAR (Atom-based) | Hydrophobic, Hydrogen Bond Donor/Acceptor, Aromatic Rings | HDAC Inhibition | r² = 0.99, q² = 0.85 | researchgate.net |

| MIA-QSAR (Image-based) | 2D Image Pixels | Antimalarial Activity | RMSEP = 0.1986 | archivepp.com |

| QSAR (Descriptor-based) | Log S, Rerank Score, Molar Refractivity (MR) | Anticancer Activity | R² = 0.849, Q² = 0.61 | jppres.com |

Exploration of New Biological Targets and Therapeutic Areas for Benzamide Derivatives

The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. A significant future direction for this compound is the systematic exploration of its derivatives against novel biological targets and in new therapeutic areas.

Promising areas for investigation include:

Enzyme Inhibition: Benzamide derivatives have shown potent inhibitory activity against various enzymes. Future screening efforts could target enzymes implicated in a range of diseases, such as carbonic anhydrases (glaucoma), acetylcholinesterase (Alzheimer's disease), and histone deacetylases (HDACs) for cancer therapy. researchgate.netnih.gov

Oncology: The anticancer potential of benzamide derivatives is a major area of research. Novel derivatives could be designed and evaluated as inhibitors of critical cancer-related pathways, such as the Hedgehog signaling pathway, or as novel kinase inhibitors. nih.govresearchgate.net

Neurodegenerative and Psychiatric Disorders: Given the prevalence of the benzamide moiety in antipsychotic and neurological drugs, new derivatives of this compound could be explored for activity against targets relevant to conditions like schizophrenia, depression, and Parkinson's disease.

Agrochemicals: Beyond pharmaceuticals, benzamide derivatives have demonstrated insecticidal and fungicidal properties. mdpi.com This opens an avenue for developing new agrochemicals for crop protection.

| Potential Biological Target | Therapeutic Area / Application | Reference |

| Histone Deacetylases (HDACs) | Cancer | researchgate.net |

| Carbonic Anhydrase (CA) | Glaucoma, Cancer | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| FtsZ Protein | Antimicrobial | bohrium.com |

| Hedgehog Signaling Pathway | Cancer | researchgate.net |

| Various Fungi/Insects | Agrochemicals | mdpi.com |

Integration into Supramolecular Architectures with Tailored Functionalities

The field of supramolecular chemistry, which focuses on systems held together by non-covalent interactions, offers exciting opportunities for this compound. The specific arrangement of hydrogen bond donors (amino and amide N-H), hydrogen bond acceptors (amide C=O), and the aromatic ring makes this molecule an ideal building block for self-assembly. nih.gov

Future research can be directed towards:

Hydrogen-Bonded Assemblies: The amide functional group is a robust motif for forming predictable hydrogen-bonding networks. Research can explore how derivatives of this compound self-assemble in solution and the solid state to form tapes, sheets, or three-dimensional networks.

Supramolecular Polymers: By designing derivatives with multiple interacting sites, it is possible to create long, polymer-like chains held together by non-covalent forces like hydrogen bonding and π-π stacking. These materials could have applications as responsive gels, sensors, or in drug delivery.

Coordination-Driven Self-Assembly: The nitrogen atoms in the amino group and the aromatic ring can potentially coordinate with metal ions. This allows for the construction of well-defined metal-organic complexes or coordination polymers with unique photoluminescent or catalytic properties. researchgate.net

Sustainable and Eco-friendly Synthetic Pathways for Industrial Implementation

Applying the principles of green chemistry to the synthesis of this compound is essential for its potential industrial implementation. Future research will focus on developing pathways that are not only efficient but also environmentally benign. jddhs.com

Key strategies for sustainable synthesis include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. This includes using water, supercritical fluids, or novel media like water extracts of agro-waste ash, which can serve as a source of basic catalysts. mdpi.comresearchgate.netmdpi.com

Biocatalysis: The use of enzymes, such as lipases, for amide bond formation represents a highly sustainable approach. nih.gov Enzymatic reactions are typically run in aqueous media under mild conditions, are highly selective, and generate minimal waste. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce the energy consumption and carbon footprint of the synthetic process. nih.govjddhs.com

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts is a core principle of green chemistry. This includes developing catalytic cycles where reagents are used in small amounts and can be recycled. google.com

Q & A

Q. What are the most efficient synthetic routes for 2-amino-4-chloro-N-methylbenzamide, and how can reaction conditions be optimized?

A two-step approach is typically employed: (1) Chlorination of 2-amino-N-methylbenzamide using chlorinating agents (e.g., SOCl₂ or Cl₂) under controlled temperatures (40–60°C), followed by (2) purification via recrystallization from ethanol/water. Optimization involves adjusting stoichiometry (1.2–1.5 eq Cl source), solvent polarity (e.g., DCM vs. THF), and reaction time (4–8 hrs) to maximize yield . Monitoring via TLC (silica gel, hexane:EtOAc 3:1) ensures intermediate formation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR (DMSO-d₆ or CDCl₃) confirm regioselectivity of chloro substitution and N-methylation. Coupling constants (e.g., Hz for aromatic protons) distinguish para/ortho isomers .

- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C-Cl bond ~1.74 Å) and hydrogen-bonding networks (N-H⋯O=C interactions) .

- Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 199.6) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Target bacterial enzymes like acyl carrier protein synthase (AcpS) or PPTases using in vitro inhibition assays (IC₅₀ determination via UV-Vis spectroscopy at 280 nm). Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains assess antibacterial potential. Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

B3LYP/6-311++G(d,p) calculations determine frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps (chlorine’s σ-hole for nucleophilic attack), and bond dissociation energies (C-Cl ~75 kcal/mol). Compare Mulliken charges on amino (-0.32 e) and chloro (-0.18 e) groups to assess sites for electrophilic substitution . Validate with experimental IR (C=O stretch ~1680 cm⁻¹) and UV-Vis (λₘₐₓ ~270 nm) data.

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies:

- Purity validation : HPLC (C18 column, acetonitrile:water gradient) with >98% purity threshold.

- Enantiomeric separation : Chiral HPLC (Chiralpak IA, hexane:isopropanol 85:15) if racemization occurs during synthesis.

- Dose-response refinement : Use Hill slope analysis to differentiate specific vs. non-specific binding .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Prodrug design : Introduce phosphate esters at the amino group (hydrolyzed in vivo).

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in PBS (pH 7.4).

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm size via sonication) enhance bioavailability .

Q. How to optimize regioselectivity in electrophilic substitution reactions?

- Directing groups : The N-methylamide group meta-directs electrophiles to C4 (chlorination) and C6 positions.

- Lewis acid catalysts : FeCl₃ (10 mol%) enhances para-selectivity (>90%) in Friedel-Crafts alkylation.

- Solvent effects : Polar aprotic solvents (DMF) favor kinetic control, while non-polar (toluene) favor thermodynamic products .

Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced potency?

- Substituent effects :

| Position | Modification | Activity Trend |

|---|---|---|

| C2 | -NH₂ → -NO₂ | ↑ Antibacterial (MIC ↓ 4x) |

| C4 | -Cl → -CF₃ | ↑ Lipophilicity (logP +1.2) |

| N-methyl | → N-ethyl | ↓ Solubility (logS -0.8) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。